![molecular formula C17H22N4O3 B14956223 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-pyridylmethyl)acetamide](/img/structure/B14956223.png)
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-pyridylmethyl)acetamide
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Overview
Description
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(2-pyridylmethyl)acetamide is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-pyridylmethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the pyridylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-pyridylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-pyridylmethyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
- 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-pyridylmethyl)acetamide is unique due to its specific spirocyclic structure and the presence of the pyridylmethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-pyridylmethyl)acetamide is a member of the spirocyclic class of compounds, characterized by its unique diazaspirodecane core. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The IUPAC name for this compound highlights its complex structure, which includes a spirocyclic arrangement and functional groups that contribute to its biological activity. The molecular formula is C14H16N4O3, indicating the presence of multiple functional groups that may interact with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₆N₄O₃ |
Molecular Weight | 288.30 g/mol |
CAS Number | 852400-33-0 |
Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study found that related diazaspiro compounds demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The potential anticancer activity of this compound has been explored in various studies. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via caspase activation |
HeLa | 20 | Cell cycle arrest and mitochondrial disruption |
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cell cultures exposed to neurotoxic agents. The compound appears to modulate pathways involved in oxidative stress response, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on the antimicrobial efficacy of several spirocyclic compounds, including this compound. Results indicated a strong correlation between structural features and antimicrobial potency.
- Anticancer Research : A recent study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The findings revealed significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
- Receptor Modulation : Interaction with specific receptors may lead to downstream effects that promote apoptosis in cancer cells.
- Oxidative Stress Response : By enhancing cellular antioxidant defenses, the compound may protect neurons from oxidative damage.
Properties
Molecular Formula |
C17H22N4O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H22N4O3/c1-20-16(24)21(15(23)17(20)8-4-2-5-9-17)12-14(22)19-11-13-7-3-6-10-18-13/h3,6-7,10H,2,4-5,8-9,11-12H2,1H3,(H,19,22) |
InChI Key |
GGIYKFHCLRQIKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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